

Spectroscopic Profile of 2-tert-Butylcyclohexyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-tert-Butylcyclohexyl acetate**

Cat. No.: **B037660**

[Get Quote](#)

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-tert-butylcyclohexyl acetate**, a key fragrance ingredient. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical analysis, providing a comprehensive overview of the spectroscopic properties of this compound.

Introduction

2-tert-Butylcyclohexyl acetate is a widely used fragrance ingredient valued for its fruity and floral scent. The molecule exists as two geometric isomers, cis and trans, which possess distinct olfactory properties. A thorough understanding of their spectroscopic characteristics is essential for quality control, structural elucidation, and the development of new applications. This whitepaper presents a detailed compilation of NMR, IR, and MS data for **2-tert-butylcyclohexyl acetate**, complete with experimental methodologies and data visualization to facilitate a deeper understanding of its chemical structure and properties.

Spectroscopic Data

The following sections provide a summary of the available spectroscopic data for the cis and trans isomers of **2-tert-butylcyclohexyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive public data for the ^1H and ^{13}C NMR of both isomers is limited, the following tables represent typical chemical shifts. It is important to note that actual experimental values may vary depending on the solvent and instrument parameters.

Table 1: Predicted ^1H NMR Chemical Shifts (ppm) for **2-tert-Butylcyclohexyl Acetate** Isomers

Protons	cis-Isomer (Predicted)	trans-Isomer (Predicted)
-C(CH ₃) ₃	~0.85 (s)	~0.85 (s)
Cyclohexyl -CH ₂ -	1.00 - 1.80 (m)	1.00 - 1.80 (m)
Cyclohexyl -CH-	~1.90 (m)	~1.90 (m)
-O-CO-CH ₃	~2.00 (s)	~2.00 (s)
-CH-O-	~4.50 (m)	~4.70 (m)

Table 2: Predicted ^{13}C NMR Chemical Shifts (ppm) for **2-tert-Butylcyclohexyl Acetate** Isomers

Carbon	cis-Isomer (Predicted)	trans-Isomer (Predicted)
-O-CO-CH ₃	~21.5	~21.5
Cyclohexyl -CH ₂ -	24.0 - 35.0	24.0 - 35.0
-C(CH ₃) ₃	~27.5	~27.5
-C(CH ₃) ₃	~32.0	~32.0
Cyclohexyl -CH-	~40.0	~40.0
-CH-O-	~75.0	~72.0
-O-CO-CH ₃	~170.5	~170.5

Infrared (IR) Spectroscopy

The IR spectrum of **2-tert-butylcyclohexyl acetate** is characterized by the strong absorption of the carbonyl group in the ester functionality.

Table 3: Characteristic IR Absorption Bands for **2-tert-Butylcyclohexyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1020	Medium	C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectra of the isomers of **2-tert-butylcyclohexyl acetate** are dominated by fragmentation patterns resulting from the loss of the acetate group and rearrangements of the cyclohexyl ring.

Table 4: Key Mass Spectrometry Fragments for **2-tert-Butylcyclohexyl Acetate** (m/z and Relative Abundance)

Isomer	Fragment (m/z)	Relative Abundance (%)
cis-2-tert-Butylcyclohexyl Acetate	57	99.99
82	72.10	
67	43.70	
41	33.70	
81	19.90	
trans-2-tert-Butylcyclohexyl Acetate	57	99.99
82	77.10	
43	54.30	
67	47.50	
41	35.50	

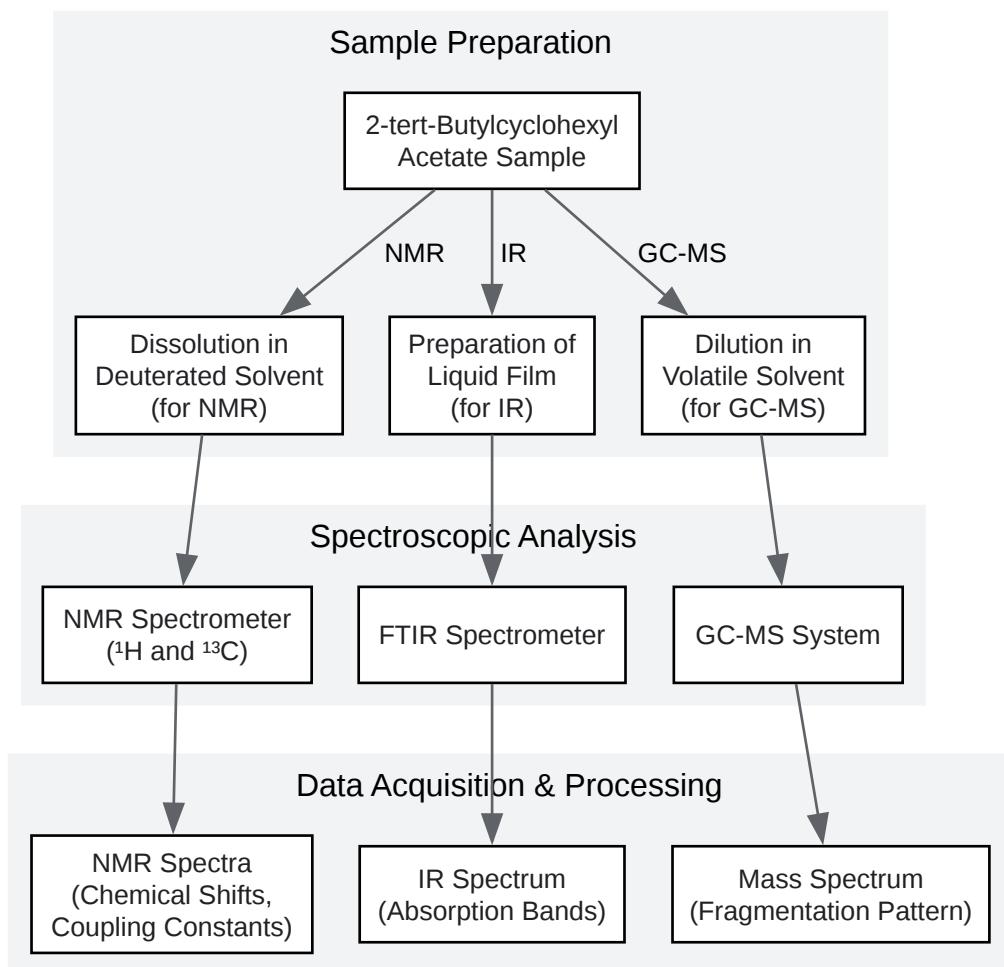
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid acetate esters. Specific parameters for the data presented in this guide may vary.

NMR Spectroscopy

A sample of **2-tert-butylcyclohexyl acetate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy

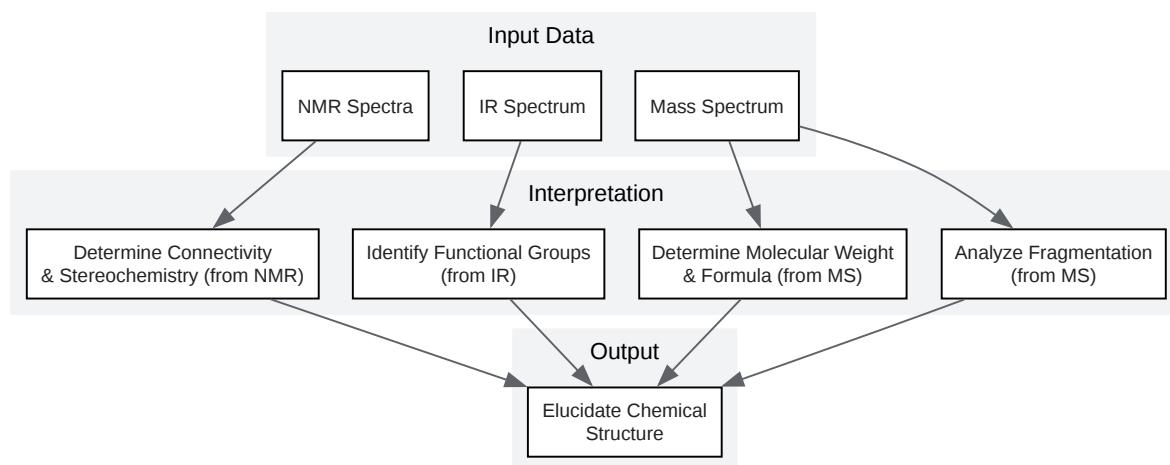

A drop of neat **2-tert-butylcyclohexyl acetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **2-tert-butylcyclohexyl acetate** in a volatile solvent is injected into the GC, where the isomers are separated. The eluting compounds are then ionized in the mass spectrometer, commonly by electron impact (EI), and the resulting fragments are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-tert-butylcyclohexyl acetate**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-tert-Butylcyclohexyl acetate**.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical progression from raw data to structural elucidation.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the process of spectroscopic data interpretation for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-tert-Butylcyclohexyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b037660#spectroscopic-data-nmr-ir-ms-of-2-tert-butylcyclohexyl-acetate\]](https://www.benchchem.com/product/b037660#spectroscopic-data-nmr-ir-ms-of-2-tert-butylcyclohexyl-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com